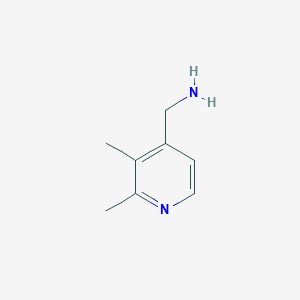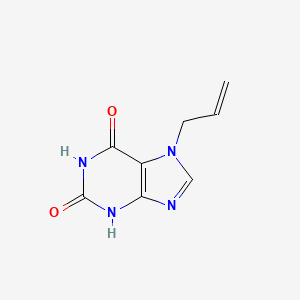
7-allyl-1h-purine-2,6(3h,7h)-dione
概要
説明
7-(2-Propen-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-allyl-1h-purine-2,6(3h,7h)-dione typically involves the alkylation of a purine derivative. One common method includes the reaction of 7-hydroxy-3,7-dihydro-1H-purine-2,6-dione with an allyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
化学反応の分析
Types of Reactions
7-(2-Propen-1-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form an epoxide or a diol.
Reduction: The compound can be reduced to form a saturated derivative.
Substitution: The propenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
7-(2-Propen-1-yl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-allyl-1h-purine-2,6(3h,7h)-dione involves its interaction with specific molecular targets. The propenyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.
Uniqueness
7-(2-Propen-1-yl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the propenyl group, which imparts distinct chemical reactivity and potential biological activity compared to other purine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C8H8N4O2 |
|---|---|
分子量 |
192.17 g/mol |
IUPAC名 |
7-prop-2-enyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C8H8N4O2/c1-2-3-12-4-9-6-5(12)7(13)11-8(14)10-6/h2,4H,1,3H2,(H2,10,11,13,14) |
InChIキー |
CCNKGFXFVYFQPF-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C=NC2=C1C(=O)NC(=O)N2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
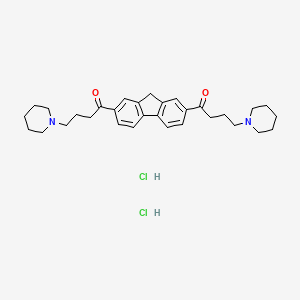
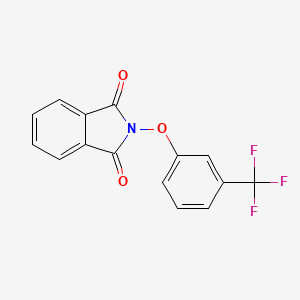
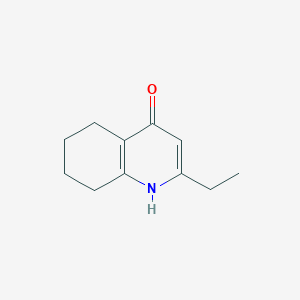
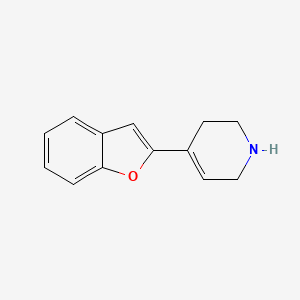
![4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE](/img/structure/B8753857.png)
![5-Phenyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine](/img/structure/B8753860.png)
![6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8753868.png)
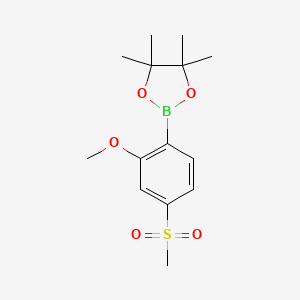
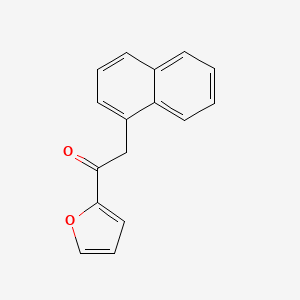
![2-chloro-N-[2-(2-pyridinyl)ethyl]-4-Pyrimidinamine](/img/structure/B8753890.png)
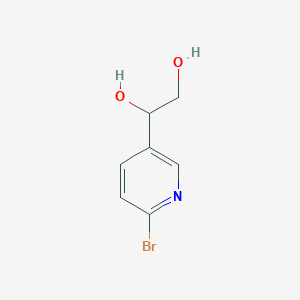
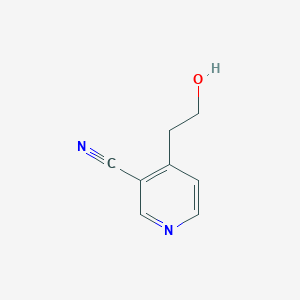
![4-[N'-(3,5-diaminopyrazol-4-ylidene)hydrazino]benzoic acid ethyl ester](/img/structure/B8753904.png)
